4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
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Overview
Description
4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group and a methyl group on the imidazole ring, as well as a butanone side chain. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of reagents such as CH3CO2CH2CH2Br and K2CO3 in acetonitrile at room temperature . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the nitro or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like ferric chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one can be compared with other imidazole derivatives such as metronidazole, tinidazole, and ornidazole . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, metronidazole is widely used as an antibacterial and antiprotozoal agent, while tinidazole and ornidazole have similar applications but differ in their pharmacokinetic properties.
Properties
IUPAC Name |
4-(2-methyl-4-nitroimidazol-1-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)3-4-10-5-8(11(13)14)9-7(10)2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUZNMMCTUEOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379365 |
Source
|
Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
126664-28-6 |
Source
|
Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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